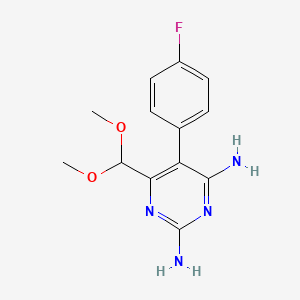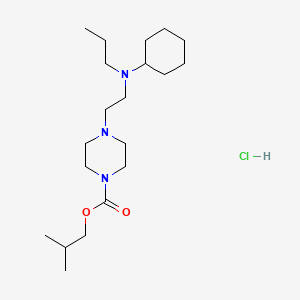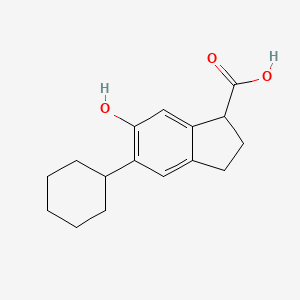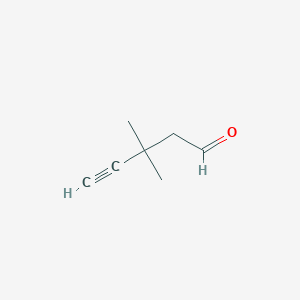![molecular formula C9H15N3O B14688526 3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile CAS No. 34449-93-9](/img/structure/B14688526.png)
3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxypropyl group attached to an azanediyl linkage, which is further connected to dipropanenitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile typically involves the reaction of 3,3’-[(2-Hydroxyethyl)azanediyl]dipropionic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxypropyl group and azanediyl linkage play crucial roles in its activity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways and produce desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[(2-Hydroxyethyl)azanediyl]dipropionic acid: This compound has a similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
3,3’-[(5-Cyanopentyl)azanediyl]dipropanenitrile: This compound features a cyanopentyl group, offering different chemical properties and applications.
Uniqueness
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile is unique due to its specific hydroxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
34449-93-9 |
|---|---|
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-[2-cyanoethyl(2-hydroxypropyl)amino]propanenitrile |
InChI |
InChI=1S/C9H15N3O/c1-9(13)8-12(6-2-4-10)7-3-5-11/h9,13H,2-3,6-8H2,1H3 |
Clé InChI |
LZBQXOXIXBRYHD-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CCC#N)CCC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


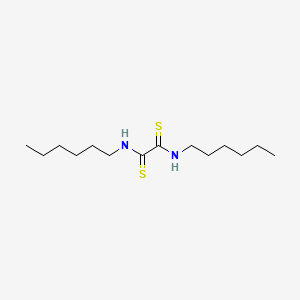

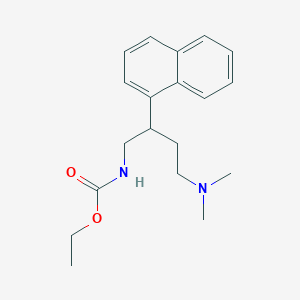
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)

![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)

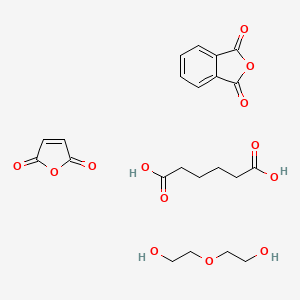
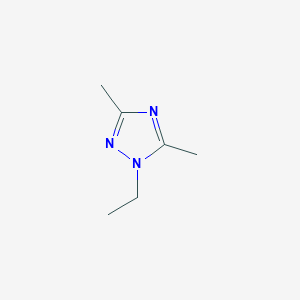
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
